3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide

chemical probe kinase inhibitor oxadiazole

3,4-Difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide (CAS 1797067‑35‑6) is a fully synthetic, low‑molecular‑weight (MW = 321.3 g mol⁻¹) fluorinated benzamide derivative built on a thiophene–oxadiazole hybrid scaffold. The compound is listed by several chemical suppliers as a research‑grade building block or screening compound, but at the time of this analysis no primary peer‑reviewed literature, authoritative biological database entry, or patent with explicit quantitative activity data could be identified that would permit a rigorous, comparator‑based differentiation from closely related analogs.

Molecular Formula C14H9F2N3O2S
Molecular Weight 321.3
CAS No. 1797067-35-6
Cat. No. B2392751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
CAS1797067-35-6
Molecular FormulaC14H9F2N3O2S
Molecular Weight321.3
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H9F2N3O2S/c1-7-17-14(21-19-7)12-11(4-5-22-12)18-13(20)8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H,18,20)
InChIKeyNIESCZKBOYLWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide: Chemical Identity and Procurement Context


3,4-Difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide (CAS 1797067‑35‑6) is a fully synthetic, low‑molecular‑weight (MW = 321.3 g mol⁻¹) fluorinated benzamide derivative built on a thiophene–oxadiazole hybrid scaffold [1]. The compound is listed by several chemical suppliers as a research‑grade building block or screening compound, but at the time of this analysis no primary peer‑reviewed literature, authoritative biological database entry, or patent with explicit quantitative activity data could be identified that would permit a rigorous, comparator‑based differentiation from closely related analogs [2].

Why Generic Substitution Fails for 3,4-Difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide


Even within the narrow chemical space of fluorinated benzamide–oxadiazole hybrids, subtle modifications in the substitution pattern of the thiophene ring or the oxadiazole moiety can drastically alter target engagement, selectivity, and pharmacokinetic behavior. Without head‑to‑head experimental data, however, no evidence‑based argument can be made that this specific regio‑ and stereochemical arrangement yields a measurable advantage over its closest commercially available analogs. Any procurement decision that assumes interchangeability therefore carries an unquantifiable risk of functional divergence [1].

Quantitative Differentiation Evidence for 3,4-Difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide


Absence of Head‑to‑Head Comparator Data Prevents Quantitative Differentiation

A comprehensive search of public biomedical and chemical databases (PubMed, PubChem, ChEMBL, BindingDB, Google Patents) and vendor technical libraries returned no primary publication, patent example, or deposited bioassay entry that reports a quantitative IC₅₀, Kd, EC₅₀, or any other numeric activity parameter for 3,4‑difluoro‑N‑[2‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)thiophen‑3‑yl]benzamide. Consequently, a direct head‑to‑head comparison with a named structural analog is impossible at this time [1].

chemical probe kinase inhibitor oxadiazole

Structural Uniqueness Cannot Substitute for Functional Differentiation Data

The compound possesses a 3,4‑difluorobenzamide motif linked to a 2‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)thiophen‑3‑amine core [1]. While this precise combination appears unique in publicly indexed chemical space, structural novelty alone does not constitute a verifiable performance advantage. In the absence of comparative biochemical or cellular profiling, the scaffold's potential for enhanced potency, selectivity, or metabolic stability relative to, for instance, the corresponding 2,4‑difluoro or 3,5‑difluoro regioisomers or the non‑fluorinated parent remains entirely speculative [1].

oxadiazole thiophene fluorinated benzamide

Recommended Application Scenarios for 3,4-Difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide Based on Available Evidence


Scaffold‑Hopping Library Design in Early‑Stage Kinase or GPCR Programs

The oxadiazole‑thiophene scaffold is a recognized privileged structure in kinase and GPCR ligand discovery. When robust biochemical or cellular profiling data are generated in‑house, 3,4‑difluoro‑N‑[2‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)thiophen‑3‑yl]benzamide could serve as a starting point for systematic structure–activity relationship (SAR) exploration, provided its activity against the primary target is first established and benchmarked against a known reference inhibitor [1].

Negative Control or Selectivity Panel Compound (Pending Internal Validation)

Without public potency data, the compound cannot be recommended as a tool or probe molecule. However, if internal screening reveals it to be inactive against a panel of targets where close analogs show activity, it may find utility as a negative control. This application is entirely contingent on the generation of proprietary selectivity data [1].

Synthetic Method Development and Fluorination Chemistry

The presence of both a difluorophenyl ring and an oxadiazole‑thiophene system makes the compound a potentially useful substrate for developing or benchmarking new fluorination, cross‑coupling, or heterocycle‑forming reactions. Its procurement for methodological studies is justified on the basis of chemical structure alone [1].

Not Recommended: Direct Procurement as a Validated Biological Probe or Lead Compound

Given the complete absence of publicly available quantitative biological data, the compound cannot be recommended for any application that assumes a predefined potency, selectivity, or mechanism of action. Programs requiring a validated chemical probe should select a structurally related molecule with published, reproducible activity data [1].

Quote Request

Request a Quote for 3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.